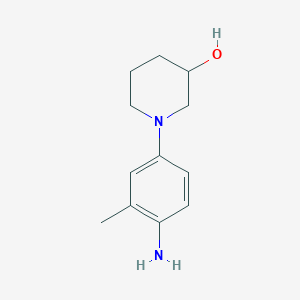

1-(4-Amino-3-methylphenyl)piperidin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-amino-3-methylphenyl)piperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-9-7-10(4-5-12(9)13)14-6-2-3-11(15)8-14/h4-5,7,11,15H,2-3,6,8,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZPGLQPCFMWEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCCC(C2)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155927-06-2 | |

| Record name | 1-(4-amino-3-methylphenyl)piperidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization of Piperidine Derivatives in Medicinal Chemistry Research

Piperidine (B6355638), a six-membered heterocyclic amine, is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. researchgate.netresearchgate.netnih.gov Its prevalence stems from its ability to serve as a versatile scaffold, offering a three-dimensional framework that can be readily functionalized to interact with a multitude of biological targets. researchgate.net The conformational flexibility of the piperidine ring allows for precise spatial orientation of substituents, which is crucial for optimizing drug-receptor interactions.

Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, contributing to their status as "privileged structures" in drug discovery. nih.gov These compounds are integral to the development of drugs across numerous therapeutic areas, including:

Central Nervous System (CNS) Disorders: As CNS modulators, impacting conditions like schizophrenia and pain. researchgate.net

Infectious Diseases: Exhibiting antiviral, antibacterial, antimalarial, and antifungal properties. researchgate.netnih.gov

Oncology: Forming the basis for various anticancer agents. researchgate.netmdpi.com

Cardiovascular Diseases: Acting as antihypertensive agents. researchgate.net

The enduring importance of the piperidine nucleus is underscored by the continuous efforts of researchers to synthesize novel derivatives and explore their therapeutic potential. nih.govnih.gov

Rationale for Investigating the 1 4 Amino 3 Methylphenyl Piperidin 3 Ol Scaffold

The specific structural features of 1-(4-Amino-3-methylphenyl)piperidin-3-ol provide a compelling rationale for its investigation in medicinal chemistry. The molecule can be deconstructed into three key components, each contributing to its potential biological activity: the piperidine (B6355638) ring, the 4-amino-3-methylphenyl group, and the 3-hydroxyl group.

The Piperidine Ring: As established, this core provides a robust and versatile framework for drug design. encyclopedia.pub

The 4-Amino-3-methylphenyl Group: The substituted aniline (B41778) moiety is a common pharmacophore in many biologically active compounds. The amino group can act as a hydrogen bond donor and acceptor, crucial for target binding. The methyl group provides steric bulk and can influence the electronic properties of the aromatic ring, potentially modulating selectivity and metabolic stability.

The combination of these structural elements within a single molecule creates a unique chemical entity with the potential for novel pharmacological properties. Research into analogous structures, such as 4-aminopiperidines and various piperidinol derivatives, has yielded compounds with significant biological effects, including antifungal and anti-tuberculosis activity. nih.govmdpi.com This provides a strong impetus for the detailed investigation of the this compound scaffold.

Scope and Objectives of Academic Research on the Compound

Established Synthetic Routes to the Core Piperidin-3-ol Structure

The piperidin-3-ol scaffold is a key structural motif present in numerous biologically active compounds. Its synthesis can be achieved through various established routes, primarily involving the construction of the piperidine ring followed by or concurrent with the introduction of the hydroxyl group at the 3-position.

Cyclization Strategies for Piperidine Ring Formation

The formation of the piperidine ring is a fundamental step in the synthesis of piperidin-3-ol. Several cyclization strategies have been developed to construct this heterocyclic system efficiently.

One common approach is the intramolecular reductive amination of δ-amino carbonyl compounds. This method involves the cyclization of a linear precursor containing both an amino group and a carbonyl group (aldehyde or ketone) separated by an appropriate carbon chain. The intermediate imine or enamine undergoes in-situ reduction to form the piperidine ring. This strategy offers a high degree of flexibility in introducing substituents on the ring by choosing appropriately substituted starting materials.

Radical cyclization reactions provide another powerful tool for piperidine ring formation. These reactions typically involve the generation of a nitrogen-centered or carbon-centered radical which then undergoes an intramolecular addition to a suitably positioned double or triple bond to form the six-membered ring.

Metal-catalyzed cyclization reactions, employing catalysts based on palladium, gold, or rhodium, have also been extensively explored. These methods often proceed under mild conditions and can offer high levels of chemo- and regioselectivity. For instance, palladium-catalyzed intramolecular amination of unsaturated amines is a well-established method for constructing the piperidine skeleton.

A summary of common cyclization strategies is presented in the table below.

| Cyclization Strategy | Description | Key Features |

| Intramolecular Reductive Amination | Cyclization of a δ-amino carbonyl compound via an imine/enamine intermediate followed by reduction. | Versatile, allows for substituent introduction. |

| Radical Cyclization | Intramolecular addition of a radical to an unsaturated bond to form the ring. | Effective for complex systems, can be initiated by various methods. |

| Metal-Catalyzed Cyclization | Use of transition metal catalysts (e.g., Pd, Au, Rh) to facilitate ring closure. | Mild reaction conditions, high selectivity. |

Stereoselective Synthesis Approaches and Chiral Control

The hydroxyl group at the 3-position of the piperidine ring introduces a stereocenter, making stereoselective synthesis a critical aspect for accessing enantiomerically pure compounds. Several strategies are employed to achieve chiral control.

Asymmetric hydrogenation of 3-hydroxypyridine (B118123) or N-protected 3-piperidone derivatives using chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, can provide direct access to enantiomerically enriched piperidin-3-ol.

Biocatalytic reduction of N-protected 3-piperidones using ketoreductases has emerged as a powerful and environmentally friendly method for producing chiral piperidin-3-ols with high enantiomeric excess. These enzymatic reactions often proceed under mild conditions and exhibit excellent stereoselectivity. For instance, the synthesis of (S)-N-Boc-3-hydroxypyridine can be achieved with high efficiency using a co-expressed ketoreductase and glucose dehydrogenase system. chemistryviews.org

Chiral resolution of racemic piperidin-3-ol is another common approach. This involves the formation of diastereomeric salts with a chiral resolving agent, such as D-pyroglutamic acid, followed by separation of the diastereomers through crystallization and subsequent liberation of the desired enantiomer. rsc.org

The table below summarizes key stereoselective approaches.

| Approach | Method | Advantages |

| Asymmetric Catalysis | Asymmetric hydrogenation of prochiral precursors using chiral metal catalysts. | Direct access to enantiomerically enriched products. |

| Biocatalysis | Enzymatic reduction of N-protected 3-piperidones using ketoreductases. | High enantioselectivity, mild and green conditions. chemistryviews.org |

| Chiral Resolution | Separation of enantiomers from a racemic mixture via diastereomeric salt formation. | Well-established and often effective for large-scale synthesis. rsc.org |

Functionalization of the Piperidine Ring at Positions 3 and 4

Further modification of the piperidin-3-ol core can be achieved through functionalization at various positions. The hydroxyl group at the 3-position can be converted into other functional groups, such as ethers or esters, or can direct further reactions. The adjacent 4-position is also a common site for modification. For instance, rhodium-catalyzed C-H insertion reactions can be used to introduce substituents at the C4 position of the piperidine ring, with the selectivity being controlled by the choice of catalyst and the amine protecting group. nih.gov

Regiospecific and Stereospecific Functionalization of the Phenyl Moiety

The introduction and subsequent functionalization of the 4-amino-3-methylphenyl group onto the piperidine nitrogen is a crucial step in the synthesis of the target molecule. This is typically achieved through N-arylation reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation.

Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. This reaction allows for the coupling of an amine (in this case, piperidin-3-ol) with an aryl halide or triflate (e.g., a protected 4-amino-3-methylphenyl halide). The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and functional group tolerance. For electron-rich anilines, specific ligand systems have been developed to promote efficient coupling. ucd.ieresearchgate.netresearchgate.netnih.govnih.gov

The Ullmann condensation is a copper-catalyzed N-arylation reaction. While traditionally requiring harsh reaction conditions, modern modifications with various ligands have made it a more versatile and milder method. wikipedia.org This reaction can be particularly useful for coupling with aryl iodides.

To achieve the desired 4-amino-3-methyl substitution pattern, a starting material such as 4-bromo-2-methylaniline (B145978) or a protected version thereof would be used in the N-arylation step. The amino group on the phenyl ring often requires protection (e.g., as a carbamate (B1207046) or amide) during the coupling reaction to prevent side reactions. The protecting group is then removed in a subsequent step to yield the final product.

Regiospecific functionalization of the pre-formed N-aryl piperidine ring is more challenging. Directed ortho-metalation, where a directing group on the molecule guides the deprotonation and subsequent reaction with an electrophile at a specific position, could be a potential strategy, although its application to this specific system has not been extensively reported.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount for developing efficient and scalable syntheses. For the N-arylation step, several parameters are typically screened to maximize the yield and purity of the product.

Catalyst and Ligand Selection: In Buchwald-Hartwig amination, the choice of phosphine ligand is crucial. Ligands such as XPhos, SPhos, and DavePhos are commonly employed, and their effectiveness can vary depending on the specific substrates. For the Ullmann condensation, ligands like 1,10-phenanthroline (B135089) can significantly improve reaction efficiency.

Base and Solvent: The choice of base is critical for both the Buchwald-Hartwig and Ullmann reactions. Common bases include sodium tert-butoxide, potassium phosphate, and cesium carbonate. The solvent also plays a significant role, with common choices being toluene, dioxane, and DMF.

Temperature and Reaction Time: These parameters are optimized to ensure complete conversion while minimizing the formation of byproducts. Microwave irradiation can sometimes be employed to accelerate the reaction and improve yields. nih.gov

The table below provides a general overview of parameters for optimization in N-arylation reactions.

| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |

| Catalyst | Palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper(I) salts (e.g., CuI, Cu₂O) |

| Ligand | Biaryl phosphines (e.g., XPhos, SPhos) | Diamines, amino acids, 1,10-phenanthroline |

| Base | Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄) | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) |

| Solvent | Aprotic solvents (e.g., toluene, dioxane) | Polar aprotic solvents (e.g., DMF, DMSO) |

| Temperature | 80-120 °C | 100-180 °C |

Green Chemistry Principles in Synthesis of Piperidine Derivatives

The application of green chemistry principles to the synthesis of piperidine derivatives aims to reduce the environmental impact of chemical processes. Key areas of focus include the use of safer solvents, development of catalytic reactions, and improvement of atom economy.

Use of Greener Solvents: Efforts have been made to replace hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or ionic liquids. Water-mediated reactions, in particular, have gained attention for their low cost and reduced environmental impact. wikipedia.org

Catalytic Processes: The use of catalytic methods, such as the metal-catalyzed reactions discussed earlier, is inherently greener than stoichiometric reactions as it reduces waste. Biocatalysis, using enzymes like ketoreductases, offers a particularly green approach due to the mild reaction conditions and high selectivity. chemistryviews.orgnih.gov

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. One-pot reactions and tandem or cascade reactions are strategies that can improve atom economy by reducing the number of purification steps and minimizing waste generation.

The development of synthetic routes that are both efficient and environmentally friendly is an ongoing area of research in the synthesis of piperidine derivatives and other pharmaceutically important molecules.

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition of this compound. The technique provides a highly accurate mass measurement, allowing for the determination of the molecular formula. For the compound with the formula C₁₂H₁₈N₂O, the calculated monoisotopic mass is 206.1419 Da. uni.lu An experimental HRMS analysis, typically using a technique like electrospray ionization (ESI), would be expected to yield a measured mass for the protonated molecule [M+H]⁺ that is very close to the calculated value of 207.1492 Da. The difference between the measured and calculated mass, expressed in parts per million (ppm), would ideally be less than 5 ppm, providing strong evidence for the compound's identity.

Table 1: Predicted HRMS Adducts for C₁₂H₁₈N₂O

| Adduct Type | Calculated m/z |

|---|---|

| [M+H]⁺ | 207.14918 |

| [M+Na]⁺ | 229.13112 |

| [M+NH₄]⁺ | 224.17572 |

| [M+K]⁺ | 245.10506 |

Data is based on theoretical predictions. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound in solution.

¹H NMR and ¹³C NMR Analysis

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity. The spectrum would show distinct signals for the aromatic protons on the phenyl ring, the protons on the piperidine ring, the methyl group protons, the amine (NH₂) protons, and the hydroxyl (OH) proton. The integration of these signals would correspond to the number of protons of each type. Splitting patterns (e.g., singlets, doublets, triplets, multiplets) would arise from spin-spin coupling between neighboring protons, revealing which protons are adjacent to one another.

¹³C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, aliphatic, attached to a heteroatom). For this compound, one would expect to see signals corresponding to the six carbons of the phenyl ring, the five carbons of the piperidine ring, and the single carbon of the methyl group.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, helping to trace out the spin systems within the piperidine ring and the substitution pattern on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal correlations between each proton and the carbon atom it is directly attached to. This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule, for example, showing the connection from the piperidine nitrogen to the phenyl ring, and confirming the relative positions of the substituents on the aromatic ring.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy are used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

For this compound, the spectra would be expected to show characteristic absorption bands for:

O-H stretch: A broad band, typically in the region of 3200-3600 cm⁻¹, corresponding to the hydroxyl group.

N-H stretch: One or two sharp bands in the region of 3300-3500 cm⁻¹ for the primary amine group.

C-H stretch (aliphatic): Bands in the 2850-3000 cm⁻¹ region from the methyl and piperidine ring C-H bonds.

C-H stretch (aromatic): Bands above 3000 cm⁻¹ from the phenyl ring C-H bonds.

C=C stretch: Bands in the 1450-1600 cm⁻¹ region characteristic of the aromatic ring.

C-O stretch: A band in the 1050-1250 cm⁻¹ region for the alcohol C-O bond.

C-N stretch: Bands in the 1250-1350 cm⁻¹ (aromatic) and 1020-1250 cm⁻¹ (aliphatic) regions.

Chromatographic Techniques for Purity and Separation

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination

HPLC is a standard technique for determining the purity of a compound and for separating stereoisomers.

Purity Assessment: A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol, would be developed. A pure sample of this compound would show a single major peak in the chromatogram. The purity would be calculated based on the area percentage of this peak relative to the total area of all peaks detected, typically by a UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm).

Enantiomeric Excess Determination: Since the compound has a stereocenter at the 3-position of the piperidine ring, it can exist as a pair of enantiomers. To separate these enantiomers and determine the enantiomeric excess (ee) of a chiral sample, a chiral HPLC method would be required. This involves using a chiral stationary phase (CSP) column. The mobile phase would be optimized to achieve baseline separation of the two enantiomer peaks, allowing for their individual quantification and the calculation of the ee value.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical technique for monitoring the progress of chemical reactions and identifying impurities during the synthesis of pharmaceutical intermediates like this compound. This method combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry, making it invaluable for ensuring the purity and identity of the target compound.

In the context of synthesizing this compound, GC-MS can be employed to track the disappearance of starting materials and the appearance of the final product in real-time. This allows for precise determination of reaction completion, helping to optimize reaction times and conditions. Furthermore, GC-MS is crucial for impurity profiling, capable of detecting and identifying by-products, unreacted intermediates, and residual reagents, even at trace levels.

A significant consideration for the GC-MS analysis of compounds containing polar functional groups, such as the hydroxyl (-OH) and amino (-NH2) groups in this compound, is their potential for thermal degradation in the high-temperature environment of the GC inlet. nist.gov To overcome this, a common strategy is chemical derivatization, such as trimethylsilylation (TMS), which converts the polar groups into more volatile and thermally stable TMS ethers and amines. nist.gov This process enhances chromatographic peak shape and prevents on-column degradation, leading to more accurate and reproducible results.

The mass spectrometer component provides detailed structural information based on the mass-to-charge ratio (m/z) of the ionized compound and its fragments. The resulting mass spectrum is a unique fingerprint that confirms the molecular weight and identity of the compound. Predicted mass spectrometry data for the parent compound is essential for this identification process.

Table 1: Predicted Mass Spectrometry Data for this compound This interactive table provides the predicted mass-to-charge ratios (m/z) for various adducts of the target compound, which are critical for its identification via mass spectrometry.

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 207.14918 |

| [M+Na]⁺ | 229.13112 |

| [M-H]⁻ | 205.13462 |

| [M+NH₄]⁺ | 224.17572 |

| [M+K]⁺ | 245.10506 |

Data sourced from PubChem CID 43502899. uni.lu

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for monitoring the progress of organic reactions, including the synthesis of this compound. rsc.orgthieme.de It allows for the qualitative assessment of a reaction mixture by separating its components on a solid stationary phase with the help of a liquid mobile phase.

For the synthesis of piperidine derivatives, TLC is an indispensable tool for determining the optimal reaction time by observing the consumption of starting materials and the formation of the product. rsc.orgarkat-usa.org The procedure involves spotting a small sample of the reaction mixture onto a TLC plate, typically coated with silica (B1680970) gel. rsc.orgwhiterose.ac.uk The plate is then placed in a sealed chamber containing a suitable solvent system (eluent), which moves up the plate by capillary action, separating the components based on their differential adsorption to the stationary phase and solubility in the mobile phase.

The choice of eluent is critical for achieving clear separation. For compounds with characteristics similar to this compound, various solvent systems can be employed, often consisting of a mixture of a moderately polar solvent and a nonpolar solvent, such as ethyl acetate (B1210297) and hexanes. rsc.org

After development, the separated spots are visualized. The aromatic phenyl group in the target compound allows for visualization under ultraviolet (UV) light. rsc.org Additionally, the presence of the amino group enables the use of specific chemical stains. Ninhydrin is a common reagent that reacts with primary and secondary amines to produce a distinct color, typically a purple or violet spot. whiterose.ac.ukresearchgate.net Other general-purpose visualizing agents, such as ethanolic solutions of phosphomolybdic acid or cerium sulfate (B86663) followed by heating, can also be used to reveal the spots. rsc.org By comparing the retention factor (Rf) values of the spots in the reaction mixture to those of the starting materials and a pure product standard, a chemist can effectively monitor the reaction's progression.

Table 2: Typical TLC Conditions for Monitoring Related Piperidine Syntheses This interactive table summarizes common parameters used in Thin-Layer Chromatography for monitoring the synthesis of amino-alcohol piperidine compounds.

| Parameter | Description |

|---|---|

| Stationary Phase | E. Merck silica gel plates (60F-254), 0.25mm thickness. rsc.org |

| Mobile Phase (Eluent) | Solvent mixtures are optimized for separation. An example includes Ethyl Acetate/Hexanes (e.g., 1:4 ratio). rsc.org |

| Visualization Methods | 1. UV Light: For compounds with a UV chromophore. rsc.org 2. Ninhydrin Solution: For compounds containing amino groups. whiterose.ac.ukresearchgate.net 3. General Stains: Ethanolic solution of phosphomolybdic acid and cerium sulfate with heating. rsc.org |

Investigation of Structure Activity Relationships Sar and Structure Property Relationships Spr in 1 4 Amino 3 Methylphenyl Piperidin 3 Ol Derivatives

Positional and Substituent Effects on Molecular Interactions and Biological Activity

A detailed analysis of how the position and nature of substituents on the 1-(4-Amino-3-methylphenyl)piperidin-3-ol scaffold affect its molecular interactions and biological activity cannot be constructed. For a meaningful SAR study, data from a series of analogs, where substituents on the phenyl ring or the piperidine (B6355638) ring are systematically varied, would be required. Such data would typically include measurements of binding affinities to a specific biological target or pharmacological activities. Without this comparative data, any discussion on the effects of, for example, moving the methyl group, replacing it with other alkyl or electron-withdrawing/donating groups, or altering the substitution on the piperidine ring, would be purely speculative.

Stereochemical Influence on Biological Activity Profiles and Receptor Affinity

The this compound molecule contains a chiral center at the 3-position of the piperidine ring. Therefore, it exists as two enantiomers, (R)-1-(4-Amino-3-methylphenyl)piperidin-3-ol and (S)-1-(4-Amino-3-methylphenyl)piperidin-3-ol. It is well-established in pharmacology that stereochemistry can have a profound impact on biological activity, with one enantiomer often exhibiting significantly higher potency or a different pharmacological profile than the other. However, there is no available research that has separated these enantiomers and evaluated their individual biological activities or receptor affinities. Such studies are crucial for understanding the three-dimensional requirements for molecular recognition at a biological target.

Ligand Efficiency and Lipophilicity Analysis in Derivative Series

Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are important metrics in early-stage drug discovery for assessing the quality of hit and lead compounds. These calculations require experimental data on binding affinity (e.g., Ki or IC50) and lipophilicity (LogP or LogD). As no biological activity data for a series of this compound derivatives is available, a meaningful analysis of these efficiency metrics cannot be performed. Such an analysis would be instrumental in guiding the optimization of this scaffold by balancing potency with physicochemical properties to ensure drug-like characteristics.

Molecular and Cellular Biological Activity Profiling of 1 4 Amino 3 Methylphenyl Piperidin 3 Ol and Its Analogues

Receptor Binding and Activation Studies

Research on piperidine (B6355638) and piperazine-based compounds has identified potent ligands for the sigma 1 receptor (S1R). For instance, the compound 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone demonstrated a high affinity for S1R with a K_i value of 3.2 nM, which is comparable to the reference compound haloperidol (K_i = 2.5 nM) nih.gov. Molecular docking studies of similar ligands have shown that interactions, such as a bidentate salt bridge with Glu172 and Asp126 residues and a π–cation interaction with Phe107, are crucial for binding nih.gov.

In the context of muscarinic receptors, a series of 4-amino-piperidine derivatives have been synthesized and shown to have high affinity for the M3 muscarinic receptor, with some molecules achieving K_i values as low as 1 nM researchgate.net. For example, one compound exhibited a K_i of 4.8 nM for the M3 receptor with high selectivity over the M2 receptor (K_i = 1141 nM) researchgate.net.

Another study on 4-oxypiperidine ethers, designed as histamine H3 receptor (H3R) antagonists, identified compounds with nanomolar affinity. The compound ADS031, which includes a benzyl moiety on the piperidine ring, showed a K_i of 12.5 nM at the human H3R nih.gov. Molecular docking suggested that a salt bridge with Asp114 and cation–π interactions with Tyr115 and Phe398 are important for its binding nih.gov.

N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazine analogues have been investigated as kappa opioid receptor antagonists. While one analogue showed a K_e of 3.37 nM at the kappa receptor, it was significantly less potent than the established antagonist JDTic (K_e = 0.02 nM) nih.gov.

The following table summarizes the binding affinities of some piperidine analogues at various receptors.

| Compound/Analogue Class | Receptor Target | K_i / K_e (nM) | Reference |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma 1 (S1R) | 3.2 | nih.gov |

| Haloperidol (Reference) | Sigma 1 (S1R) | 2.5 | nih.gov |

| 4-Amino-piperidine derivative (Compound 50) | Muscarinic M3 | 4.8 | researchgate.net |

| 4-Amino-piperidine derivative (Compound 50) | Muscarinic M2 | 1141 | researchgate.net |

| ADS031 (4-oxypiperidine ether) | Histamine H3 (hH3R) | 12.5 | nih.gov |

| N-substituted (S)-3-methyl-4-(3-hydroxyphenyl)piperazine analogue (10a) | Kappa Opioid | 3.37 | nih.gov |

| JDTic (Reference) | Kappa Opioid | 0.02 | nih.gov |

Functional assays are critical to determine whether a ligand activates (agonist) or blocks (antagonist) a receptor. For sigma 1 receptor ligands, an in vitro phenytoin assay can differentiate between agonists and antagonists. Phenytoin potentiates the receptor binding affinity of S1R agonists but has little to no effect on antagonists nih.gov. The compound 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone was identified as an S1R agonist through this method nih.gov.

In the case of muscarinic M3 receptor ligands, functional in vitro studies have confirmed the antagonist activity of certain 4-amino-piperidine derivatives researchgate.net. Similarly, 4-oxypiperidine ethers have been characterized as potent H3R antagonists/inverse agonists in functional assays nih.gov. For instance, compound ADS031 was classified as a potent H3R antagonist/inverse agonist in a cAMP accumulation assay nih.gov.

For kappa opioid receptor antagonists, an in vitro [35S]GTPγS binding assay is used to assess their functional activity by measuring their ability to inhibit agonist-stimulated binding nih.gov.

Enzyme Inhibition and Activation Studies

Analogues of 1-(4-amino-3-methylphenyl)piperidin-3-ol have been evaluated for their effects on various enzymes. For example, piperidine derivatives have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are targets for neurodegenerative diseases researchgate.net. In one study, a series of pyridazinobenzylpiperidine derivatives showed potent and selective inhibition of MAO-B. Compound S5 was the most potent, with an IC50 value of 0.203 μM for MAO-B and a selectivity index of 19.04 over MAO-A researchgate.net. Kinetic studies revealed that these compounds act as competitive and reversible inhibitors researchgate.net.

Piperidine-containing compounds have also been developed as inhibitors of protein kinase B (Akt), a key enzyme in cancer cell signaling pathways sci-hub.stnih.gov. The clinical candidate AZD5363, a 4-amino-piperidine-4-carboxamide derivative, is a potent inhibitor of Akt kinases sci-hub.st. This compound demonstrated pharmacodynamic knockdown of the phosphorylation of Akt and its downstream targets in vivo sci-hub.st.

Furthermore, piperidone-based structures have been synthesized as renin inhibitors. The most potent of these, a piperidineacetamide derivative, had an IC50 of 21 nM, although this was less potent than the acyclic control compound nih.gov.

The table below presents the inhibitory activities of some piperidine analogues against different enzymes.

| Compound/Analogue Class | Enzyme Target | IC50 / K_i | Inhibition Type | Reference |

| Pyridazinobenzylpiperidine (S5) | MAO-B | 0.203 µM (IC50) | Competitive, Reversible | researchgate.net |

| Pyridazinobenzylpiperidine (S5) | MAO-A | 3.857 µM (IC50) | - | researchgate.net |

| Pyridazinobenzylpiperidine (S16) | MAO-B | 0.979 µM (IC50) | Competitive, Reversible | researchgate.net |

| Piperidineacetamide (Compound 18) | Renin | 21 nM (IC50) | - | nih.gov |

Cellular Assays for Antiproliferative or Cytotoxic Effects against Specific Cell Lines (e.g., HepG2, MDA-MB-231, HCT-116)

The cytotoxic and antiproliferative activities of piperidine analogues have been evaluated against various cancer cell lines. For instance, a series of 3,5-bis(benzylidene)-4-piperidones demonstrated tumor-selective toxicity, being highly toxic to human oral cancer cell lines (Ca9-22, HSC-2, HSC-4) while showing less toxicity towards non-malignant cells mdpi.com.

In studies involving the triple-negative breast cancer cell line MDA-MB-231, various compounds have shown efficacy. An extract from Piper cubeba yielded fractions that exhibited cytotoxic activity against MDA-MB-231 cells researchgate.net. One fraction, DE15, induced apoptosis and multi-caspase activity in a time-dependent manner researchgate.net. Similarly, a synthetic peptide derivative of rabbit cathelicidin showed significant toxicity and selectivity against MDA-MB-231 cells, with an IC50 of approximately 0.29 μg/ml, while being much less toxic to normal MCF-10A cells (IC50 = 5.53 μg/ml) nih.gov.

For the HCT-116 colon cancer cell line, herbal melanin has been shown to effectively inhibit cell proliferation and induce apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and upregulating the pro-apoptotic protein p53 nih.gov. Benzimidazole derivatives have also been tested against HCT-116 cells, with one compound showing an IC50 value of 16.18±3.85 μg/mL waocp.org.

The table below summarizes the antiproliferative activities of various compounds against different cell lines.

| Compound/Analogue Class | Cell Line | Activity | IC50 Value | Reference |

| Cathelicidin peptide derivative | MDA-MB-231 | Cytotoxic | ~0.29 µg/ml | nih.gov |

| Doxorubicin (Reference) | MDA-MB-231 | Cytotoxic | 1.6 µg/ml | nih.gov |

| Benzimidazole derivative 2 | HCT-116 | Cytotoxic | 16.18±3.85 µg/mL | waocp.org |

| Benzimidazole derivative 4 | HCT-116 | Cytotoxic | 24.08±0.31 µg/mL | waocp.org |

Antimicrobial Spectrum Analysis (e.g., antibacterial, antifungal activity against specific strains in vitro)

Piperidine and its derivatives are known core structures in several antifungal agents nih.gov. Inspired by these, libraries of 4-aminopiperidines have been synthesized and evaluated for their antifungal properties. Two compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, were identified as promising candidates due to their significant in vitro activity against various species of Candida and Aspergillus nih.gov.

The antimicrobial activity of various piperidine derivatives has been investigated against a range of pathogens. Piperine, an N-acylpiperidine from black pepper, shows potent activity against Candida albicans and E. coli nih.gov. Other synthesized piperidine derivatives have demonstrated modest inhibitory actions against bacteria, with activity influenced by electron-donating and electron-withdrawing groups on the piperidine ring nih.gov.

In a study of pyrazole-based compounds, several molecules, which could be considered analogues in a broader sense, showed significant antimicrobial efficiency against Gram-positive bacteria like MRSA and Bacillus subtilis, Gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumonia, and the fungus Candida albicans nih.gov.

Molecular Mechanism Elucidation at the Cellular Level (e.g., signaling pathway modulation, protein-protein interactions)

The molecular mechanisms of action for piperidine analogues often involve the modulation of key cellular signaling pathways. For instance, Akt inhibitors like AZD5363 function by blocking the PI3K-Akt signaling pathway, which is frequently deregulated in cancer and plays a crucial role in cell growth, proliferation, and survival sci-hub.st. This inhibition leads to decreased phosphorylation of downstream substrates of Akt sci-hub.st.

Antifungal 4-aminopiperidines are thought to act by inhibiting enzymes in the ergosterol biosynthesis pathway, specifically sterol C14-reductase and sterol C8-isomerase. This disrupts the integrity of the fungal cell membrane nih.gov.

In cancer cells, the induction of apoptosis is a common mechanism. For the HCT-116 and MDA-MB-231 cell lines, herbal melanin was found to downregulate anti-apoptotic proteins of the Bcl-2 family and upregulate the pro-apoptotic protein p53, while also activating caspases 3 and 9 nih.gov. A cathelicidin peptide derivative was shown to arrest the cell cycle in the G1 phase in MDA-MB-231 cells by suppressing the expression of CDK4/6 genes nih.gov.

Protein-protein interactions (PPIs) are also a target for therapeutic intervention. Aberrant PPIs are associated with numerous diseases, and small molecules can be designed to modulate these interactions, either by inhibiting or stabilizing them nih.gov.

In Vitro Metabolism and Metabolite Identification

The metabolic fate of a xenobiotic is a critical determinant of its pharmacokinetic profile and biological activity. In vitro models, primarily utilizing human liver microsomes, are indispensable tools in early drug discovery for predicting metabolic pathways and identifying potential metabolites. sciex.comresearchgate.net While direct metabolic studies on this compound are not extensively available in public literature, analysis of its structural analogues provides significant insights into its probable metabolic transformations. The primary sites susceptible to metabolism on this compound are the aromatic amine, the tolyl methyl group, the secondary alcohol on the piperidine ring, and the piperidine ring itself.

Investigations into structurally related aminophenylpiperidine and substituted piperidine compounds reveal that metabolism predominantly occurs via Phase I oxidation reactions, catalyzed by the cytochrome P450 (CYP) enzyme superfamily, followed by Phase II conjugation reactions. nih.govopenanesthesia.orgnih.gov

Phase I Metabolism:

Phase I reactions modify the chemical structure through oxidation, reduction, or hydrolysis, generally introducing or exposing functional groups. openanesthesia.orgnih.gov For analogues of this compound, the key oxidative pathways identified in human liver microsome studies include:

Aromatic Hydroxylation: The 4-amino-3-methylphenyl ring is a likely site for oxidation. The electron-donating amino group can activate the aromatic ring, making it susceptible to hydroxylation at positions ortho or meta to the amine.

Benzylic Oxidation: The methyl group on the phenyl ring can undergo oxidation to form a hydroxymethyl derivative, which may be further oxidized to a carboxylic acid.

N-Dealkylation: While the parent compound lacks an N-alkyl group on the piperidine, this pathway is common for N-substituted piperidine analogues, where enzymes like CYP2D6 mediate the removal of the alkyl group. doi.org

Piperidine Ring Oxidation: The piperidine ring itself can be a substrate for oxidation. Studies on piperine, which contains a piperidine moiety, revealed metabolites formed through hydroxylation and dehydrogenation of the ring when incubated with human liver microsomes. nih.gov The secondary alcohol at the 3-position of the piperidine ring in this compound could be oxidized to a ketone.

The specific CYP450 isozymes responsible for these transformations often include CYP3A4, the most abundant isoform in the human liver, and CYP2D6, which are collectively responsible for the metabolism of a vast number of clinical drugs. openanesthesia.orgresearchgate.net Studies on other piperidine-containing compounds have confirmed the involvement of multiple CYP enzymes in their metabolism. doi.org

Phase II Metabolism:

Following Phase I oxidation, the newly formed polar functional groups (e.g., hydroxyl groups) can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, which significantly increases water solubility and facilitates excretion. For the predicted metabolites of this compound, the primary conjugation pathway is expected to be:

Glucuronidation: The hydroxyl groups, both the one present on the piperidine ring and any formed during Phase I oxidation on the aromatic ring or methyl group, are prime candidates for conjugation with glucuronic acid. This process is catalyzed by UDP-glucuronosyltransferases (UGTs).

The metabolic stability of a compound, often assessed by its half-life (T½) in liver microsome incubations, is a key parameter. nih.gov For various piperidine derivatives, metabolic stability can be significantly influenced by subtle structural modifications. For instance, the introduction of deuterium or fluoro groups at metabolically labile sites has been shown to enhance metabolic stability by slowing the rate of CYP-mediated oxidation. nih.govnih.gov

The following table summarizes the predicted primary metabolites of this compound based on metabolic pathways observed for its analogues.

| Metabolite ID | Proposed Metabolic Pathway | Predicted Structure/Modification | Metabolic Phase |

| M1 | Aromatic Hydroxylation | Hydroxyl group added to the phenyl ring | Phase I |

| M2 | Benzylic Oxidation | Methyl group oxidized to hydroxymethyl | Phase I |

| M3 | Further Benzylic Oxidation | Hydroxymethyl group oxidized to carboxylic acid | Phase I |

| M4 | Piperidine Ring Oxidation | Secondary alcohol oxidized to a ketone | Phase I |

| M5 | Glucuronide Conjugation | Glucuronic acid attached to a hydroxyl group | Phase II |

Computational Chemistry and Molecular Modeling Studies of 1 4 Amino 3 Methylphenyl Piperidin 3 Ol

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO analysis, Molecular Electrostatic Potential)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. While specific peer-reviewed DFT studies for 1-(4-Amino-3-methylphenyl)piperidin-3-ol are not extensively available, the methodologies are well-established for analogous structures.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govdergipark.org.tr For aminophenylpiperidine derivatives, the distribution of these orbitals would likely show the HOMO concentrated around the electron-rich aminophenyl ring and the LUMO distributed more across the piperidine (B6355638) moiety.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the surface of a molecule, identifying electrophilic and nucleophilic sites. nih.gov For this compound, the MEP would show negative potential (red and yellow regions) around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be found around the hydrogen atoms, particularly the amine and hydroxyl protons, indicating sites for nucleophilic interaction. mdpi.com

Below is a table of typical quantum chemical parameters that would be calculated for this compound.

| Parameter | Description | Typical Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. mdpi.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Describes the ability of a molecule to accept electrons. |

Molecular Docking for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

For this compound, docking studies would involve placing the molecule into the binding pocket of a specific biological target, such as an enzyme or receptor. The piperidine scaffold is a common feature in many pharmacologically active compounds, and studies on similar derivatives have shown their potential to bind to various targets, including G-protein coupled receptors, ion channels, and enzymes. researchgate.nettandfonline.com

The docking process yields a score, typically in kcal/mol, which estimates the binding affinity; a more negative score indicates a stronger predicted interaction. nih.gov The analysis also reveals the specific interactions that stabilize the ligand-protein complex, such as:

Hydrogen Bonds: The amino and hydroxyl groups on the compound are capable of forming hydrogen bonds with amino acid residues like aspartate, serine, or glutamine in a protein's active site. acs.org

Hydrophobic Interactions: The methylphenyl group can form hydrophobic interactions with nonpolar residues like leucine, valine, or phenylalanine.

Pi-Pi Stacking: The aromatic phenyl ring can engage in pi-pi stacking interactions with aromatic residues such as tyrosine, tryptophan, or histidine.

A hypothetical docking result table for this compound against a protein target is presented below.

| Parameter | Value/Description |

| Target Protein | Example: Dopamine Receptor D2 figshare.com |

| Binding Affinity | e.g., -8.5 kcal/mol |

| Interacting Residues | e.g., ASP-114, SER-193, PHE-389 |

| Key Interactions | Hydrogen bond with ASP-114 (amino group); Hydrogen bond with SER-193 (hydroxyl group); Hydrophobic interaction with PHE-389 (methylphenyl group) |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time, providing insights into its stability and conformational changes. researchgate.net An MD simulation would model the movement of every atom in the ligand-protein complex and surrounding solvent, typically over a timescale of nanoseconds to microseconds. nih.gov

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein and ligand backbone atoms from their initial docked positions. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and the ligand remains stably bound. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues. High fluctuations can indicate flexible regions of the protein, while low fluctuations in the binding site suggest stable interactions with the ligand.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, confirming the stability of key interactions identified in docking.

These simulations are computationally intensive but provide a more accurate assessment of the binding stability than docking alone, helping to validate the predicted binding mode. uzh.ch

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds.

For a series of aminophenylpiperidine analogs, a QSAR study would involve calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) for each compound. scispace.com These descriptors are then correlated with experimentally determined biological activity using statistical methods like multiple linear regression. researchgate.net

A typical QSAR model for aminophenyl derivatives might reveal that:

Hydrophobic substituents on the phenyl ring increase activity. nih.gov

The presence of hydrogen bond donors (like the amino and hydroxyl groups) is crucial for binding. nih.gov

The size and shape of the molecule (topological descriptors) influence its fit within the receptor's binding pocket.

Such models provide valuable guidelines for designing more potent analogs by suggesting which structural modifications are likely to enhance biological activity. nih.govvjst.vn

In Silico Target Prediction and Pathway Analysis

In the early stages of drug discovery, it is often unknown which biological targets a novel compound might interact with. In silico target prediction tools, such as SwissTargetPrediction, use the principle of chemical similarity: a compound is likely to bind to the same targets as other known ligands with similar structures. nih.gov

For this compound, these tools would screen its structure against databases of known bioactive molecules. Given the prevalence of the piperidine scaffold in medicinal chemistry, predictions might suggest a range of potential targets, including:

Dopamine or serotonin (B10506) receptors

Opioid receptors tandfonline.com

Histone deacetylases (HDACs) nih.gov

Cytochrome P450 enzymes acs.org

Once potential targets are identified, pathway analysis can be performed to understand the biological pathways in which these targets are involved, suggesting potential therapeutic applications or off-target effects.

Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

ADME properties determine the pharmacokinetic profile of a drug candidate. In silico tools can predict these properties based on the molecule's structure, helping to identify potential liabilities early in the discovery process. schrodinger.com Public databases like PubChem provide computationally predicted physicochemical properties that influence ADME. uni.lu

For this compound, key predicted properties are summarized below.

These predictions suggest that this compound has physicochemical properties consistent with good oral bioavailability, as it generally adheres to Lipinski's Rule of Five (e.g., molecular weight < 500, logP < 5, H-bond donors < 5, H-bond acceptors < 10). researchgate.netresearchgate.net The predicted high gastrointestinal absorption and ability to cross the blood-brain barrier are significant pharmacokinetic characteristics. benthamdirect.comresearchgate.net

Derivatization and Design of Novel Analogues Based on the 1 4 Amino 3 Methylphenyl Piperidin 3 Ol Scaffold

Rational Design Strategies for Enhanced Potency and Selectivity

Rational drug design for analogues of 1-(4-amino-3-methylphenyl)piperidin-3-ol leverages an iterative process of structural modification and biological evaluation to enhance potency and selectivity for a specific biological target. This process is heavily guided by structure-activity relationship (SAR) studies and computational modeling. nih.gov

Key strategies include:

Pharmacophore Modeling and Bioisosteric Replacement: The initial scaffold is analyzed to identify its key pharmacophoric elements—hydrogen bond donors/acceptors, aromatic features, and hydrophobic regions—that are crucial for target binding. For instance, the 4-amino group and the 3-hydroxyl group are potent hydrogen bond donors and acceptors. The methyl group on the phenyl ring provides a specific hydrophobic interaction. Rational design may involve bioisosteric replacement of these groups to fine-tune interactions. For example, the amino group could be replaced with a hydroxyl or a small amide to modulate its electronic and hydrogen-bonding properties.

Molecular Docking and Dynamics Simulations: Computational tools are used to predict how analogues will bind to the active site of a target protein, such as a kinase or a G-protein coupled receptor. researchgate.net These simulations can propose modifications that improve binding affinity by, for example, introducing a substituent that can access a previously unoccupied hydrophobic pocket within the binding site. High binding affinity and selectivity of derivatives can be proposed by docking and molecular dynamics simulations. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Exploration: Systematic modification at different positions of the scaffold helps to build a comprehensive SAR profile. The linker between the piperidine (B6355638) and phenyl rings, as well as the substitution pattern on the phenyl ring, can play pivotal roles in modulating binding affinity and selectivity. nih.gov

The following table illustrates a hypothetical SAR study based on rational design principles for this scaffold.

| Modification Point | Substituent (R) | Hypothetical Rationale | Predicted Outcome on Potency |

| Phenyl Ring (position 5) | -Cl, -F | Introduce electron-withdrawing groups to alter ring electronics. | May increase or decrease, target dependent. |

| Amino Group (-NH2) | -NH(CH3), -N(CH3)2 | Increase lipophilicity and basicity. | Potentially improved cell permeability and potency. |

| Piperidine Nitrogen | -CH2CH3 | Increase steric bulk and lipophilicity. | May enhance selectivity by preventing binding to off-targets. |

| Hydroxyl Group (-OH) | -OCH3 | Remove hydrogen bond donor capability, increase lipophilicity. | Likely decrease potency if H-bond is critical for binding. |

Synthesis of Conformationally Restricted Analogues

Introducing conformational rigidity into flexible molecules is a powerful strategy in medicinal chemistry. nih.gov By restricting the number of accessible conformations, it is possible to "lock" the molecule into its bioactive conformation—the specific shape it adopts when bound to its biological target. This pre-organization can lead to a significant increase in binding affinity by reducing the entropic penalty associated with the binding event. researchgate.net

For the this compound scaffold, conformational restriction can be achieved through several synthetic approaches:

Bicyclic Systems: The piperidine ring can be fused with another ring to create a rigid bicyclic system, such as a decahydroquinoline (B1201275) or an indolizidine derivative. This severely limits the rotational freedom of the piperidine ring.

Introduction of Unsaturation: Introducing a double bond into the piperidine ring can flatten its structure and restrict its conformational flexibility.

Spirocyclization: Creating a spirocyclic center at one of the piperidine carbons can also serve to lock the ring's conformation.

Intramolecular Cyclization: Utilizing functional groups on the scaffold to form an intramolecular bridge is another effective method. nih.gov For example, the Evans chiral auxiliary can be used to introduce an amino group enantioselectively and subsequently act as a leaving group in an intramolecular cyclization to form a piperidone, a related but more rigid structure. nih.gov

The loss in inhibitor potency can sometimes be attributed to conformational restrictions distorting the geometry from the ideal extended conformation present when the inhibitor is bound within an active site. nih.gov Therefore, careful design and modeling are crucial to ensure the restricted conformation is indeed the bioactive one.

Exploration of Heterocyclic and Aliphatic Substituents

Modifying the scaffold by introducing diverse heterocyclic and aliphatic substituents is a cornerstone of lead optimization. These modifications can profoundly impact a compound's solubility, lipophilicity, metabolic stability, and target engagement. nih.gov Nitrogen-containing heterocycles are a particularly significant class as they are found in a wide range of biologically active compounds. researchgate.net

Heterocyclic Substituents: Replacing the 3-methylphenyl group with various aromatic heterocycles (e.g., pyridine (B92270), pyrazole, thiophene, triazole) can introduce new hydrogen bonding opportunities, alter the molecule's dipole moment, and improve properties like aqueous solubility. jptcp.com For instance, a pyridine ring can act as a hydrogen bond acceptor, potentially forming a new interaction within the target's active site. The synthesis of new heterocyclic compounds containing an indole (B1671886) moiety is another explored avenue.

Aliphatic Substituents: The introduction of aliphatic groups, such as alkyl chains, cycloalkyl rings, or branched chains, primarily modulates the compound's lipophilicity and steric profile. These can be added to the piperidine nitrogen, the amino group, or the phenyl ring.

At the Amino Group: N-alkylation can increase basicity and lipophilicity, which may enhance cell membrane permeability.

At the Piperidine Nitrogen: Substituents on the piperidine nitrogen can be directed towards solvent-exposed regions of a binding pocket, where they can be modified to improve pharmacokinetic properties without disrupting core binding interactions. mdpi.com

On the Phenyl Ring: Adding aliphatic chains to the phenyl ring can enhance hydrophobic interactions with the target protein.

The piperidine ring itself is a key pharmacophore in numerous natural alkaloids and possesses diverse pharmacological properties, making its derivatives valuable in drug discovery. nih.gov

Prodrug Design Principles (focusing on chemical transformation to active form)

A prodrug is an inactive or poorly active derivative of a parent drug that undergoes in vivo biotransformation to release the active compound. nih.govresearchgate.net This strategy is often employed to overcome undesirable properties of the parent drug, such as poor solubility, low permeability, or rapid metabolism. nih.gov For this compound, both the primary amino group and the secondary hydroxyl group are ideal handles for prodrug derivatization.

The design relies on creating a bioreversible linkage that is stable until it reaches the desired physiological environment, where it is cleaved by chemical or enzymatic action. researchgate.net

Targeting the Hydroxyl Group: The 3-hydroxyl group can be esterified to create ester prodrugs (e.g., acetate (B1210297), phosphate, or amino acid esters). These are often designed to be substrates for ubiquitous esterase enzymes in the blood, plasma, or liver, which hydrolyze the ester bond to release the active alcohol. Phosphate esters can dramatically increase aqueous solubility.

Targeting the Amino Group: The 4-amino group can be derivatized to form amides, carbamates, or N-Mannich bases.

Amide Prodrugs: Linking an amino acid to the amino group can create a prodrug that is a substrate for peptidases or amidases. This can also leverage amino acid transporters for improved absorption.

Carbamate (B1207046) Prodrugs: Carbamate linkages can be designed for enzymatic cleavage, often releasing the parent amine, carbon dioxide, and an alcohol.

N-Oxide Reduction: A more specialized approach involves the oxidation of an amine to an amine N-oxide. In hypoxic (low oxygen) environments, such as those found in solid tumors, cellular enzymes like cytochrome P450 (CYP450) can reduce the N-oxide back to the active amine, providing a mechanism for targeted drug release. nih.gov

The chemical transformation is critical. For example, a glucuronide prodrug can be designed to be activated by enzymatic cleavage followed by a 1,6-elimination reaction to release the parent drug. nih.gov The ultimate goal is to ensure efficient and controlled conversion to the active form at the desired site of action.

Future Research Directions and Applications in Basic Science

Development of Advanced Synthetic Methodologies

The synthesis of complex molecules like 1-(4-Amino-3-methylphenyl)piperidin-3-ol with high efficiency and stereochemical control is a continuing area of chemical research. Future efforts in this domain are likely to focus on the development of more sophisticated and sustainable synthetic strategies.

Catalytic Asymmetric Synthesis

A significant frontier in the synthesis of piperidine (B6355638) derivatives is the development of catalytic asymmetric methods to produce enantiomerically pure compounds. rsc.orgnih.gov Chiral piperidines are crucial as the stereochemistry often dictates the biological activity and selectivity of a drug candidate. Future research will likely pursue the development of novel chiral catalysts, such as those based on transition metals or organocatalysts, to achieve highly enantioselective and diastereoselective syntheses of this compound and its analogs. Such advancements would provide more efficient access to specific stereoisomers for biological evaluation, circumventing the need for classical resolution or the use of chiral auxiliaries which can be less atom-economical. rsc.orgrsc.org

Elucidation of Novel Biological Targets and Pathways

The aminophenylpiperidine scaffold is a versatile framework that has been explored for its interaction with a variety of biological targets. researchgate.netnih.gov Future research will aim to systematically explore the biological target landscape of this compound to uncover novel therapeutic opportunities.

A key area of future investigation will be the use of high-throughput screening and chemoproteomics approaches to identify the protein targets of this compound and its derivatives within the cell. Techniques such as affinity chromatography-mass spectrometry and activity-based protein profiling could reveal novel interactions and inform on the compound's mechanism of action. This unbiased approach to target identification can unveil unexpected therapeutic applications for this scaffold.

Integration of Multi-Omics Data in Comprehensive Biological Profiling

To gain a holistic understanding of the biological effects of this compound, future studies will increasingly rely on the integration of multiple "omics" datasets. nih.gov This systems biology approach can provide a comprehensive picture of how a compound perturbs cellular networks.

By combining genomics, transcriptomics, proteomics, and metabolomics data from cells or organisms treated with this compound, researchers can construct detailed molecular signatures of its activity. nih.gov This multi-omics profiling can help in identifying the pathways modulated by the compound, predicting its potential efficacy and off-target effects, and discovering biomarkers for patient stratification in future clinical applications. nih.gov

Contribution to Fundamental Chemical Biology Knowledge and Scaffold Development

The this compound scaffold serves as a valuable building block for the creation of diverse chemical libraries for drug discovery and chemical biology. nih.gov Future research in this area will focus on leveraging this scaffold to probe fundamental biological processes and to develop new therapeutic modalities.

The strategic chemical modification of the aminophenyl and hydroxypiperidine moieties can lead to the generation of a wide array of analogs with diverse pharmacological properties. These libraries of compounds can be used as chemical probes to dissect complex biological pathways and to validate new drug targets. The insights gained from these studies will not only advance our understanding of fundamental biology but also fuel the development of next-generation therapeutics built upon the aminophenylpiperidine framework. The inherent drug-like properties of the piperidine ring make it a highly attractive scaffold for the development of new medicines. nih.govnih.gov

Q & A

Basic Question: What are the recommended synthetic routes for 1-(4-Amino-3-methylphenyl)piperidin-3-ol, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves multi-step functionalization of the piperidine core. A common approach is reductive amination between 4-amino-3-methylbenzaldehyde and piperidin-3-ol derivatives under hydrogenation conditions (e.g., H₂/Pd-C) . To optimize purity:

- Use chiral chromatography (e.g., Chiralpak® columns) to resolve enantiomers if stereochemical control is incomplete during synthesis .

- Employ recrystallization with polar aprotic solvents (e.g., ethanol/water mixtures) to remove residual amines or byproducts.

- Validate purity via HPLC with UV detection (λ = 254 nm) and mass spectrometry to confirm molecular integrity .

Basic Question: How should researchers characterize the structural and stereochemical properties of this compound?

Methodological Answer:

- X-ray crystallography : Resolve absolute configuration and confirm the spatial arrangement of the amino and hydroxyl groups on the piperidine ring .

- NMR spectroscopy : Use ¹H-¹H COSY and NOESY to assign proton environments, particularly distinguishing between axial/equatorial hydroxyl conformers .

- Circular Dichroism (CD) : For chiral analysis, compare experimental CD spectra with computational predictions (e.g., TD-DFT) to verify enantiopurity .

Advanced Question: How do minor structural modifications (e.g., hydroxyl position or substituent groups) impact selectivity in enzyme inhibition studies?

Methodological Answer:

Evidence from sphingosine kinase 1 (SK1) inhibitors shows that shifting the hydroxyl group from the 3- to 4-position on piperidine reduces SK1 selectivity by 2.5-fold, likely due to altered hydrogen-bonding interactions with catalytic residues . To assess this:

- Perform molecular docking (e.g., AutoDock Vina) to map interactions between modified analogs and SK1’s ATP-binding pocket .

- Validate with enzymatic assays (IC₅₀ measurements) using recombinant SK1/SK2 isoforms to quantify selectivity ratios .

- Correlate structural data with activity cliffs using QSAR models to prioritize analogs for synthesis .

Advanced Question: What experimental strategies address contradictory bioactivity data across studies (e.g., anticonvulsant vs. analgesic efficacy)?

Methodological Answer:

Contradictions may arise from differences in assay conditions or metabolic stability. To resolve this:

- Standardize in vivo models (e.g., maximal electroshock for anticonvulsant activity vs. tail-flick test for analgesia) with matched dosing regimens .

- Conduct pharmacokinetic profiling (plasma half-life, brain permeability) to assess whether discrepancies stem from bioavailability .

- Use metabolic stability assays (e.g., liver microsomes) to identify rapid degradation pathways that reduce efficacy in specific models .

Advanced Question: How can researchers evaluate polymorphic forms of this compound, and what are the implications for pharmacological studies?

Methodological Answer:

Polymorphs can alter solubility and bioavailability. To characterize them:

- Perform differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to identify distinct crystalline phases .

- Compare dissolution rates in simulated gastric fluid (pH 1.2) to assess bioavailability differences between forms .

- Use computational tools (e.g., Mercury CSD) to predict stable polymorphs based on hydrogen-bonding networks .

Basic Question: What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

- Use PPE (gloves, goggles) to prevent skin/eye contact, as aromatic amines may exhibit toxicity .

- Work in a fume hood to avoid inhalation of fine powders during weighing .

- Store in airtight containers under inert gas (N₂ or Ar) to prevent oxidation of the amino group .

Advanced Question: How can stereoisomers of this compound be leveraged to study monoamine transporter interactions?

Methodological Answer:

- Synthesize enantiomers via chiral auxiliaries (e.g., (R)- or (S)-BINOL derivatives) and test binding affinity for DAT/SERT/NET using radioligand displacement assays (³H-WIN35428 for DAT) .

- Compare inhibitory effects on neurotransmitter uptake in synaptosomal preparations to determine stereoselectivity .

- Conduct molecular dynamics simulations to identify key residues (e.g., DAT Asp79) responsible for enantiomer-specific interactions .

Basic Question: What analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer:

- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Monitor transitions at m/z 207 → 164 (quantifier) and 207 → 132 (qualifier) .

- Sample preparation : Extract plasma/brain homogenates with acetonitrile-protein precipitation, followed by SPE (Strata™ X cartridges) to enhance sensitivity .

Advanced Question: How does the electronic nature of substituents (e.g., electron-withdrawing vs. donating groups) influence its reactivity in further derivatization?

Methodological Answer:

- Modify the 3-methylphenyl group with substituents (e.g., -F, -OCH₃) and assess reactivity in nucleophilic substitutions or cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Calculate Hammett σ values to predict electronic effects on reaction rates .

- Use DFT (B3LYP/6-31G*) to map frontier molecular orbitals and identify reactive sites .

Advanced Question: What strategies mitigate off-target effects in kinase inhibition studies involving this compound?

Methodological Answer:

- Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler™) to identify off-target kinases .

- Design prodrugs with cleavable groups (e.g., ester linkages) to enhance selectivity for target tissues .

- Use CRISPR-edited cell lines (e.g., SK1-KO vs. SK2-KO) to isolate compound effects on specific pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.